molecular formula C11H16N2O2S B10910358 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B10910358
M. Wt: 240.32 g/mol
InChI Key: QMVJQDGBMAWREF-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a compound that features a thiophene ring substituted with a carboxylic acid group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 4-methylpiperazine.

    Reaction Conditions: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid reacts with 4-methylpiperazine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a ligand in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the piperazine moiety, making it less versatile in terms of biological interactions.

    4-Methylpiperazine: Without the thiophene ring, it has different chemical properties and applications.

    5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid: Similar structure but with an amino group instead of a methyl group, leading to different reactivity and applications.

Uniqueness

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the methylpiperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H16N2O2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15)

InChI Key

QMVJQDGBMAWREF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)C(=O)O

Origin of Product

United States

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